
Dayecrystal A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dayecrystal A is a natural product isolated from the leaves of Isodon macrophyllus. It belongs to the class of ent-kaurane diterpenoids, which are known for their diverse biological activities, including antitumor and anti-inflammatory properties . The molecular formula of this compound is C20H32O3, and it has a molecular weight of 320.5 g/mol .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Dayecrystal A wird in der Regel aus natürlichen Quellen isoliert und nicht chemisch synthetisiert. Der Isolierungsprozess beinhaltet die Extraktion der Verbindung aus den Blättern von Isodon macrophyllus unter Verwendung von Lösungsmitteln wie Methanol. Der Extrakt wird dann chromatographischen Verfahren unterzogen, um this compound zu reinigen .
Industrielle Produktionsmethoden: Derzeit gibt es aufgrund seiner natürlichen Herkunft keine großtechnischen Produktionsmethoden für this compound. Die Verbindung wird hauptsächlich durch Extraktion und Reinigung aus Pflanzenquellen gewonnen.
Analyse Chemischer Reaktionen
Reaktionstypen: Dayecrystal A durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3) können verwendet werden, um this compound zu oxidieren.
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden zur Reduktion von this compound eingesetzt.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydroxid (NaOH) und Kalium-tert-butoxid (KOtBu) durchgeführt werden.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Dayecrystal A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es wird vermutet, dass es seine Wirkung durch Modulation von Signalwegen ausübt, die an Zellproliferation und Entzündung beteiligt sind. Die Verbindung kann wichtige Enzyme und Proteine hemmen, die eine Rolle in diesen Prozessen spielen, was zu den beobachteten biologischen Aktivitäten führt .
Wirkmechanismus
The mechanism of action of Dayecrystal A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways involved in cell proliferation and inflammation. The compound may inhibit key enzymes and proteins that play a role in these processes, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Dayecrystal A kann mit anderen ent-Kauran-Diterpenoiden verglichen werden, wie zum Beispiel:
- Epinodosin
- Isodonoiol
- Lasiodonin
- Oridonin
- Lasiodin
- Rabdophyllin H
Einzigartigkeit: this compound ist aufgrund seiner spezifischen Molekülstruktur einzigartig, die zwei Hydroxylgruppen und eine Aldehydgruppe umfasst. Diese strukturelle Konfiguration trägt zu seinen unterschiedlichen biologischen Aktivitäten bei und macht es zu einer wertvollen Verbindung für die wissenschaftliche Forschung .
Eigenschaften
Molekularformel |
C20H32O3 |
|---|---|
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
14,16-dihydroxy-5,5,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-9-carbaldehyde |
InChI |
InChI=1S/C20H32O3/c1-17(2)8-4-9-20(12-21)14(17)7-10-19-11-18(3,23)13(16(19)22)5-6-15(19)20/h12-16,22-23H,4-11H2,1-3H3 |
InChI-Schlüssel |
HGSLTWCHZKTSMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC2(C1CCC34C2CCC(C3O)C(C4)(C)O)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-3alpha-Hydroxymethyl-3,4-dihydro-2beta-methyl-4alpha-[(9-methyl-9H-pyrido[3,4-b]indol-1-yl)methyl]-2H-pyran-5-carboxylic acid methyl ester](/img/structure/B12297946.png)
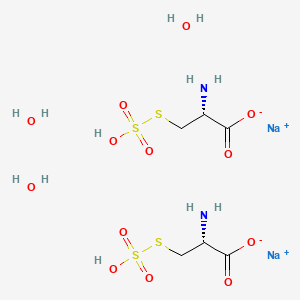
![4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-[[[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]-4,4a,5,5a-tetrahydrotetracene-2-carboxamide](/img/structure/B12297953.png)
![Methyl 3-[3-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoate](/img/structure/B12297959.png)
![(4R,5S,6S)-3-[[(3S,5S)-5-[[[3-[[(1R,2S)-2-Carboxy-2-[(2S,3R)-5-carboxy-4-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-3,4-dihydro-3-methyl-2H-pyrrol-2-yl]-1-methylethoxy]carbonyl]phenyl]amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid](/img/structure/B12297964.png)
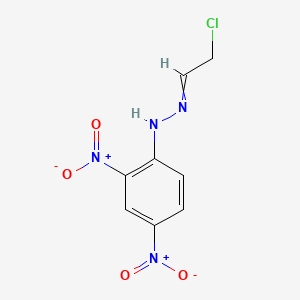
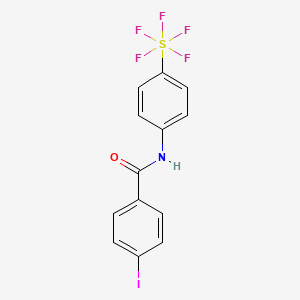
![(3beta,20alpha)-11,17alpha-Dimethoxy-18beta-[(3,5-dimethoxy-4-isopropylbenzoyl)oxy]yohimban-16beta-carboxylic acid methyl ester](/img/structure/B12297994.png)
![4'-(dibenzylamino)-7-methyl-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one](/img/structure/B12297998.png)
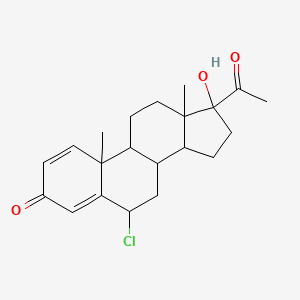
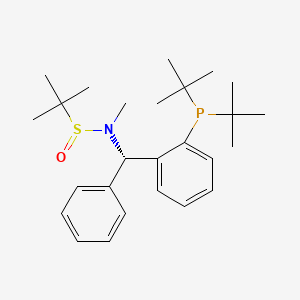
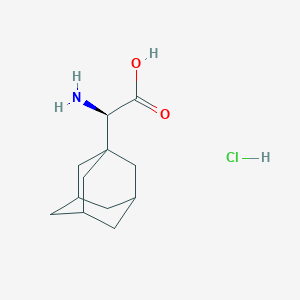
![4-Thia-6,9,19-triazapentacyclo[10.7.1.03,7.08,20.013,18]icosan-2-one](/img/structure/B12298040.png)

